Trapidil
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N,N-diethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-4-14(5-2)9-6-8(3)13-10-11-7-12-15(9)10/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNOZLZNQMLSKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=NC2=NC=NN12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045416 | |
| Record name | Trapidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID14745540 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Trapidil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09283 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
15421-84-8 | |
| Record name | Trapidil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15421-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trapidil [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015421848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trapidil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09283 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trapidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trapidil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRAPIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYG5Y6355E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms and Cellular Signaling of Trapidil
Phosphodiesterase Inhibition and Cyclic Nucleotide Modulation
One of the principal mechanisms by which Trapidil exerts its effects is through the inhibition of phosphodiesterase enzymes, particularly phosphodiesterase 3 (PDE3). Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which act as crucial second messengers in various cellular processes. patsnap.comcvpharmacology.comjrespharm.com
Inhibition of Phosphodiesterase 3 (PDE3) and cAMP Elevation
This compound is understood to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase enzymes. drugbank.comnih.gov Specifically, it has been identified as an inhibitor of PDE3. patsnap.comscientificlabs.ie Inhibition of PDE3 by this compound leads to an increase in the intracellular concentration of cAMP. patsnap.comnih.gov Studies have shown that this compound can increase cellular cAMP generation. ahajournals.orgahajournals.org While some research indicates a competitive mechanism of PDE inhibition with a reported Ki value, other studies at certain concentrations did not observe phosphodiesterase inhibition or a direct increase in cAMP formation. nih.govnih.govpsu.edu However, the prevailing understanding is that this compound inhibits phosphodiesterase, contributing to elevated cAMP levels. drugbank.comnih.govahajournals.org
| Mechanism | Effect on cAMP |
| PDE3 Inhibition by this compound | Increased cAMP |
Role of cAMP in Vascular Smooth Muscle Cell Relaxation and Vasodilation
Elevated intracellular cAMP levels play a significant role in mediating the relaxation of vascular smooth muscle cells, leading to vasodilation. patsnap.comnih.gov In vascular smooth muscle, increased cAMP typically inhibits myosin light chain kinase, an enzyme essential for smooth muscle contraction. cvpharmacology.com This inhibition prevents the phosphorylation of smooth muscle myosin, thereby promoting relaxation. cvpharmacology.com The increase in cAMP is considered likely responsible for the vasodilatory action of this compound. drugbank.comnih.gov
Impact on Protein Kinase A (PKA) Activity
The increase in intracellular cAMP due to PDE3 inhibition by this compound leads to the activation of protein kinase A (PKA). nih.govoup.com PKA is a cAMP-dependent protein kinase that mediates many of the downstream effects of increased cAMP. nih.gov PKA activation involves the binding of cAMP to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits. Research suggests that this compound's actions may be mediated through the cAMP-PKA pathway. ahajournals.org Furthermore, some studies propose that this compound may directly activate PKA, potentially exhibiting some selectivity for the PKAII isoform, and this effect might be due to enhanced binding/activity of cAMP at the regulatory subunit of the enzyme. nih.govpsu.eduoup.comnih.gov
| Signaling Molecule | Upstream Activator | Downstream Effectors |
| cAMP | This compound (via PDE3 inhibition) | PKA activation, Vasodilation, Platelet inhibition |
| PKA | cAMP (and potentially this compound directly) | Phosphorylation of target proteins (e.g., L-type calcium channels, Raf-1) |
Regulation of L-type Calcium Channels via PKA
PKA, activated by increased cAMP levels, plays a role in regulating L-type calcium channels. nih.govwikipedia.org In the heart, increased PKA activity due to elevated cAMP can activate L-type calcium channels, leading to increased depolarization and a positive inotropic effect. drugbank.comnih.gov PKA can phosphorylate L-type calcium channels, which can increase calcium current through the channel and increase the open-state probability. nih.govwikipedia.org This phosphorylation is often facilitated by the formation of signaling complexes with A-Kinase-Anchoring proteins (AKAPs). nih.govwikipedia.org
Platelet-Derived Growth Factor (PDGF) Antagonism
In addition to its effects on phosphodiesterases, this compound also acts as an antagonist of platelet-derived growth factor (PDGF). patsnap.comdrugbank.comnih.govwikipedia.org PDGF is a potent mitogen that stimulates cellular proliferation and migration, playing a role in processes such as atherosclerosis and restenosis. patsnap.com this compound's antagonism of PDGF contributes to its ability to inhibit the proliferation of vascular smooth muscle cells. patsnap.comahajournals.org
Competitive Inhibition of PDGF Receptor
This compound has been described as a competitive inhibitor of the PDGF receptor. scientificlabs.ieoup.com By interfering with the binding of PDGF to its receptor, this compound can inhibit PDGF-stimulated cellular signaling and downstream effects, such as mitogenesis. ahajournals.orgahajournals.org While some earlier studies suggested competitive blockade at the receptor level, more recent research indicates that the antagonism might not be solely at the receptor binding level but also involve downstream signaling pathways, potentially mediated by the cAMP-PKA pathway inhibiting the Raf-1/MAP kinase cascade. scientificlabs.ieahajournals.orgahajournals.orgnih.govpsu.edu
| Target | Mechanism of Action by this compound | Cellular Effect |
| PDGF Receptor | Antagonism (potentially competitive inhibition and downstream effects) | Inhibition of PDGF-stimulated proliferation |
Disruption of PDGF-Stimulated Mitogen-Activated Protein Kinase (MAPK) Cascade
This compound has been shown to disrupt the mitogen-activated protein kinase (MAPK) cascade stimulated by PDGF. wikipedia.orgnih.govsketchfab.comhmdb.ca This disruption is a key aspect of this compound's ability to inhibit cellular processes driven by PDGF. The MAPK pathway is a critical signaling route involved in regulating cell proliferation, differentiation, and migration in response to various extracellular stimuli, including growth factors. By interfering with this cascade, this compound can modulate these fundamental cellular activities.
Inhibition of Raf-1 Activation
A specific point of intervention for this compound within the PDGF signaling pathway is the inhibition of Raf-1 activation. wikipedia.orgnih.govsketchfab.com Raf-1, a serine/threonine kinase, is an early component of the MAPK cascade, acting downstream of receptor tyrosine kinases like the PDGF receptor. Its activation is crucial for propagating the signal that ultimately leads to cellular responses such as proliferation. The inhibitory effect of this compound on Raf-1 activation contributes significantly to its ability to suppress PDGF-induced cellular events.
Interference with PDGF-Induced Tyrosine Phosphorylation of PDGF Receptor
This compound interferes with the PDGF-induced tyrosine phosphorylation of the PDGF receptor itself. hmdb.ca The binding of PDGF to its receptor leads to receptor dimerization and subsequent autophosphorylation of tyrosine residues on the receptor's intracellular domain. This tyrosine phosphorylation is a primary event that initiates downstream signaling cascades, including the MAPK pathway. By interfering with this initial phosphorylation step, this compound can effectively block the activation of multiple downstream signaling pathways triggered by PDGF.
Antiplatelet Mechanisms
This compound also possesses significant antiplatelet properties, which are mediated through several distinct mechanisms affecting platelet activation and aggregation.
Inhibition of Thromboxane (B8750289) A2 Synthesis and Release
One of the principal antiplatelet mechanisms of this compound is the inhibition of thromboxane A2 (TXA2) synthesis and release. nih.govsketchfab.comwikipedia.orguni.luwikidoc.orglipidmaps.org TXA2 is a potent proaggregatory and vasoconstrictive eicosanoid produced by activated platelets. It plays a critical role in platelet aggregation and clot formation. By reducing the production and release of TXA2, this compound diminishes the signals that promote platelet aggregation. The reduction in platelet activation is likely responsible for the decrease in thromboxane A2 generation seen with this compound. nih.gov
Stimulation of Prostacyclin Synthesis
In addition to inhibiting pro-aggregatory factors, this compound stimulates the synthesis of prostacyclin (PGI2). wikipedia.orgnih.govuni.lulipidmaps.orgguidetopharmacology.org Prostacyclin is another eicosanoid, but unlike TXA2, it is a potent inhibitor of platelet aggregation and a vasodilator. It is primarily produced by endothelial cells. By promoting PGI2 synthesis, this compound enhances the body's natural anti-aggregatory mechanisms, creating an environment less conducive to platelet clot formation.
Potentiation of Platelet Inhibition by Adenosine
This compound has been observed to potentiate the inhibitory effect of adenosine on platelets. sketchfab.com Adenosine is an endogenous nucleoside that can inhibit platelet aggregation by increasing intracellular levels of cyclic adenosine monophosphate (cAMP). This compound is thought to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase enzymes. nih.gov The resultant increase in cAMP potentiates the inhibition of platelets by adenosine. nih.gov This synergistic effect with adenosine provides another pathway through which this compound contributes to reduced platelet activity.
Anti-inflammatory and Immunomodulatory Pathways
This compound exhibits anti-inflammatory and immunomodulatory effects by modulating several key pathways involved in the inflammatory response.
Reduction of Pro-inflammatory Cytokine Production (e.g., IL-1, IL-6, IL-12)
Data on the effect of this compound on pro-inflammatory cytokine production:
| Cytokine | Cell Type | Effect of this compound | Source(s) |
| IL-1beta | Human monocytes/macrophages | Reduced production | pcronline.commui.ac.irtandfonline.com |
| IL-6 | Human monocytes/macrophages | Reduced production | pcronline.commui.ac.irtandfonline.com |
| IL-6 | Mesangial cells | Reduced production | patsnap.com |
| IL-12 | Human monocytes | Reduced production | pcronline.comnih.gov |
| TNF-alpha | Human monocytes/macrophages | Reduced production | pcronline.commui.ac.irtandfonline.com |
Inhibition of Monocyte Chemoattractant Protein-1 (MCP-1) Expression and Macrophage Accumulation
This compound inhibits the expression of Monocyte Chemoattractant Protein-1 (MCP-1). pcronline.commui.ac.irtandfonline.comfrontiersin.orgahajournals.org MCP-1 is a chemokine that plays a significant role in recruiting monocytes/macrophages to sites of inflammation and injury. nih.gov Studies have demonstrated that this compound inhibits IL-1beta-induced MCP-1 mRNA and protein expression in human mesangial cells. frontiersin.org In hypercholesterolemic rabbits, this compound treatment resulted in a significant reduction in MCP-1 expression and subsequent macrophage accumulation in the arterial wall following balloon injury. ahajournals.orgnih.gov This inhibition of MCP-1 and macrophage accumulation is considered a mechanism by which this compound exerts its anti-inflammatory properties and may contribute to its activity in attenuating intimal hyperplasia. nih.gov this compound's effect on MCP-1 expression may be linked to its inhibitory effect on the PDGF receptor, protein kinase A inhibition, and changes in prostaglandin (B15479496) production. researchgate.net
Data on the effect of this compound on MCP-1:
| Target | Cell/Tissue Type | Effect of this compound | Source(s) |
| MCP-1 mRNA | Human mesangial cells | Inhibition | frontiersin.org |
| MCP-1 protein | Human mesangial cells | Inhibition | frontiersin.org |
| MCP-1 expression | Arterial wall (rabbits) | Reduction | ahajournals.orgnih.gov |
| MCP-1 levels | Serum (rats) | Significant decrease | tandfonline.comekb.eg |
| Macrophage accumulation | Arterial wall (rabbits) | Reduction | ahajournals.orgnih.gov |
| Macrophage accumulation | Peritoneal cavity (mice) | No significant effect | frontiersin.org |
| Macrophage infiltration | Various tissues (implied by MCP-1 reduction) | Inhibition | pcronline.comresearchgate.net |
Suppression of CD40 Pathway in Monocyte/Macrophage Activation
This compound suppresses the CD40 pathway, which is crucial in monocyte/macrophage activation. pcronline.commui.ac.irnih.govahajournals.orgnih.gov this compound inhibits CD40 expression on human monocytes, an effect observed at the mRNA level. nih.govnih.gov By downregulating CD40 expression, this compound lowers the susceptibility of monocytes/macrophages to activation by CD40 ligand (CD154) on T cells. nih.gov This inhibition of the CD40 pathway leads to a reduced production of inflammatory mediators such as IL-12, TNF-alpha, and IL-6 by activated monocytes. nih.gov The blockade of the CD40/CD40L pathway of monocyte/macrophage activation is considered a potential strategy for treating inflammatory disorders. nih.gov
Data on the effect of this compound on the CD40 Pathway:
| Target | Cell Type | Effect of this compound | Source(s) |
| CD40 expression | Human monocytes | Diminished (at mRNA level) | nih.govnih.gov |
| Monocyte activation | Human monocytes | Inhibition of response to CD40 ligation | nih.gov |
| Macrophage activation | Through CD40 pathway | Inhibition | pcronline.comahajournals.org |
| IL-12 production | Monocytes (CD40L-induced) | Inhibition | nih.gov |
| TNF-alpha production | Monocytes (CD40L-induced) | Inhibition | nih.gov |
| IL-6 production | Monocytes (CD40L-induced) | Inhibition | nih.gov |
Modulation of Matrix Metalloproteinase-2 (MMP-2) Activity
This compound has been shown to modulate the activity and expression of Matrix Metalloproteinase-2 (MMP-2). pcronline.commui.ac.ir MMP-2 is a marker of inflammation and is involved in the degradation of the extracellular matrix, contributing to tissue remodeling and disease progression. nih.govbiorxiv.org this compound suppresses MMP-2 production. pcronline.commui.ac.ir Studies have demonstrated that MMP-2 is suppressed by this compound through its effect on CD40 ligand in human abdominal aortic cell culture. pcronline.compcronline.com Inhibition of CD40 signaling has also been shown to reduce the expression of MMP-2. biorxiv.org
Data on the effect of this compound on MMP-2:
| Target | Cell/Tissue Type | Effect of this compound | Source(s) |
| MMP-2 production | Human abdominal aortic cell culture | Suppression | pcronline.commui.ac.irpcronline.com |
| MMP-2 expression | Aneurysmal tissue (mice) | Reduced expression | biorxiv.org |
Inhibition of Leukocyte Infiltration
This compound inhibits leukocyte infiltration into tissues. ahajournals.org This effect has been observed in various experimental models. For instance, in a rat model of cyclosporine-induced nephrotoxicity, this compound supplementation showed protective effects against renal damage, manifested by only slight inflammatory infiltration in the renal tissue compared to intense leukocytic aggregation in untreated rats. tandfonline.comtandfonline.com Furthermore, in a rat model of intestinal ischemia and reperfusion injury, this compound administration before reperfusion inhibited the infiltration of inflammatory cells into the intestines. nih.gov This inhibition of leukocyte infiltration contributes to this compound's anti-inflammatory actions. researchgate.net
Data on the effect of this compound on Leukocyte Infiltration:
| Target | Tissue/Condition | Effect of this compound | Source(s) |
| Leukocyte infiltration | Renal tissue (cyclosporine-induced nephrotoxicity) | Slight inflammatory infiltration | tandfonline.comtandfonline.com |
| Leukocyte infiltration | Intestines (ischemia and reperfusion injury) | Inhibition | nih.gov |
| Leukocyte infiltration | Liver (ischemia and reperfusion injury) | Reduction | researchgate.net |
Nitric Oxide (NO) Pathway Enhancement
This compound has been shown to enhance the nitric oxide (NO) pathway. tandfonline.compatsnap.comekb.egresearchgate.net NO is a critical endothelium-derived relaxing factor that plays vital roles in maintaining vascular homeostasis, including promoting vasodilation, inhibiting platelet aggregation, and exerting anti-inflammatory effects. patsnap.com Studies have indicated that this compound can enhance the production of NO. patsnap.com In a rat model of renal ischemia/reperfusion injury, this compound supplementation resulted in a significant increase in serum NO. ekb.eg Similarly, in rats with cyclosporine-induced toxicity, this compound administration significantly elevated the level of serum nitric oxide. tandfonline.com Increased NO production can augment the vasodilatory effects of this compound and contribute to improved organ function. ekb.eg
Data on the effect of this compound on the NO Pathway:
| Target | Tissue/Fluid | Effect of this compound | Source(s) |
| NO production | General | Enhancement | patsnap.com |
| Serum NO | Serum (rats) | Significant increase | tandfonline.comekb.eg |
Increased Production of Nitric Oxide
Studies indicate that this compound can enhance the production of nitric oxide (NO), a crucial endothelium-derived relaxing factor. patsnap.comnih.gov NO plays a vital role in maintaining vascular homeostasis. patsnap.com While the primary mechanism of this compound involves PDE inhibition, particularly PDE3, leading to increased intracellular cyclic adenosine monophosphate (cAMP) patsnap.com, the enhancement of NO production represents an additional facet of its molecular activity. Increased NO levels contribute to several beneficial vascular effects. patsnap.com Research suggests that this compound's ability to increase serum NO levels may contribute to its protective effects in conditions such as renal ischemia-reperfusion injury. nih.govekb.eg
Contribution to Vasodilation and Antithrombotic Effects
This compound's contribution to vasodilation and antithrombotic effects is mediated through a combination of mechanisms, including its influence on cyclic nucleotides and prostaglandin synthesis, as well as its interaction with PDGF signaling.
A key mechanism underlying this compound's vasodilatory action is the inhibition of phosphodiesterase, specifically PDE3. patsnap.comdrugbank.compcronline.compcronline.com By inhibiting PDE3, this compound increases the intracellular concentration of cAMP in vascular smooth muscle cells. patsnap.comdrugbank.com Elevated cAMP levels lead to the relaxation of vascular smooth muscle, resulting in vasodilation. patsnap.comdrugbank.com This effect is particularly relevant in conditions characterized by vascular constriction. patsnap.comdrugbank.com
In addition to vasodilation, this compound demonstrates significant antiplatelet effects, which contribute to its antithrombotic properties. It inhibits platelet aggregation through several pathways. This compound interferes with the release of thromboxane A2 (TXA2), a potent promoter of platelet aggregation and vasoconstriction. patsnap.comekb.egdrugbank.compcronline.compcronline.comnih.gov Inhibition of TXA2 synthesis is a key aspect of its antiplatelet action. nih.gov Furthermore, this compound has been shown to inhibit platelet phosphodiesterase activity, which can lead to increased intraplatelet cAMP levels, further inhibiting aggregation. nih.govnih.gov this compound also potentiates the antiaggregatory action of prostacyclin (PGI2). ekb.egnih.gov PGI2 is another important anti-aggregatory and vasodilatory eicosanoid, and by influencing the balance between TXA2 and PGI2, this compound promotes an environment less conducive to thrombosis. ekb.eg
Beyond its effects on cyclic nucleotides and prostaglandins, this compound also acts as an antagonist of platelet-derived growth factor (PDGF). patsnap.comekb.egdrugbank.compcronline.compcronline.comahajournals.orgnih.govresearchgate.netnih.gov PDGF is a potent mitogen involved in the proliferation and migration of vascular smooth muscle cells, processes that contribute to the development of atherosclerosis and restenosis. patsnap.compcronline.comahajournals.org By antagonizing PDGF, this compound inhibits the proliferation of vascular smooth muscle cells, which is crucial in preventing the thickening of arterial walls. patsnap.compcronline.comahajournals.org This antagonism is thought to involve interference with PDGF binding to its receptor and downstream signaling pathways, potentially through the activation of protein kinase A (PKA) which can inhibit the mitogen-activated protein (MAP) kinase cascade stimulated by PDGF. pcronline.compcronline.comnih.govahajournals.orgnih.gov
The combined effects of PDE inhibition leading to increased cAMP, modulation of the TXA2/PGI2 balance, and PDGF antagonism underscore this compound's multifaceted approach to promoting vasodilation and preventing thrombus formation.
Here is a summary of the molecular mechanisms contributing to this compound's effects:
| Mechanism | Effect on Cellular Signaling | Contribution to Vasodilation/Antithrombosis | Relevant Citations |
| Phosphodiesterase (PDE) Inhibition (PDE3) | Increases intracellular cAMP levels | Vasodilation (smooth muscle relaxation) | patsnap.comdrugbank.compcronline.compcronline.com |
| Enhanced Nitric Oxide (NO) Production | Increased NO levels | Vasodilation, inhibition of platelet aggregation | patsnap.comnih.govekb.eg |
| Inhibition of Thromboxane A2 (TXA2) Release | Decreases TXA2 levels | Reduced platelet aggregation, reduced vasoconstriction | patsnap.comekb.egdrugbank.compcronline.compcronline.comnih.gov |
| Potentiation of Prostacyclin (PGI2) Action | Enhances PGI2 effects | Reduced platelet aggregation, vasodilation | ekb.egnih.gov |
| Platelet Phosphodiesterase Inhibition | Increases intraplatelet cAMP levels | Reduced platelet aggregation | nih.govnih.gov |
| Platelet-Derived Growth Factor (PDGF) Antagonism | Inhibits PDGF signaling, potentially via PKA/MAPK pathway | Inhibits vascular smooth muscle cell proliferation | patsnap.comekb.egdrugbank.compcronline.compcronline.comahajournals.orgnih.govresearchgate.netnih.gov |
Pharmacological Actions and Therapeutic Implications of Trapidil
Cardiovascular System Research
Trapidil has been extensively investigated for its effects on the cardiovascular system, with a significant focus on preventing restenosis following percutaneous coronary intervention (PCI). pcronline.compcronline.com Restenosis, the re-narrowing of an artery after procedures like balloon angioplasty or stenting, remains a major limitation to the long-term success of these interventions. pcronline.compcronline.comresearchgate.net this compound's ability to inhibit VSMC proliferation and platelet activity positions it as a potential therapeutic agent in this context. pcronline.compcronline.com
Anti-restenotic Effects
The anti-restenotic effects of this compound are primarily attributed to its influence on cellular processes involved in neointimal hyperplasia, the excessive growth of smooth muscle cells in the artery wall after injury. pcronline.compcronline.com
This compound has demonstrated a potent inhibitory effect on the proliferation of vascular smooth muscle cells. pcronline.compcronline.comahajournals.orgnih.gov Studies have shown that this compound antagonizes the proliferative effects of platelet-derived growth factor (PDGF) on VSMCs. patsnap.comahajournals.orgnih.govnih.gov This antagonism is believed to occur, at least in part, through the inhibition of the mitogen-activated protein (MAP) kinase cascade, a signaling pathway activated by PDGF that promotes cell growth. ahajournals.orgnih.govnih.gov this compound's ability to increase intracellular cAMP levels, potentially by inhibiting phosphodiesterase, may contribute to this effect by activating protein kinase A (PKA), which can then interfere with the MAP kinase pathway. nih.govahajournals.orgnih.govnih.gov In cultured rat VSMCs, this compound has been shown to reduce PDGF-BB-stimulated [3H] thymidine (B127349) incorporation in a dose-dependent manner, indicating reduced DNA synthesis and proliferation. ahajournals.orgnih.govahajournals.org
Experimental studies in various animal models have provided evidence for this compound's efficacy in preventing neointimal hyperplasia. pcronline.comnih.govwikipedia.orgnih.gov In rabbit iliac artery balloon injury models, this compound administration has been shown to reduce restenotic rates and decrease intimal hyperplasia in a dose-dependent manner. pcronline.comnih.gov Local administration of this compound to the rabbit femoral artery after balloon angioplasty also resulted in a significant reduction in neointima formation, linked to the inhibition of cell proliferation. nih.gov Studies using a rat carotid balloon-injury model indicated that both oral and topical administration of this compound significantly reduced the intimal lesion size and suppressed injury-induced increases in PDGF receptor phosphorylation. nih.gov These findings support the role of this compound in mitigating the cellular processes that lead to neointimal thickening in response to arterial injury.
Here is a summary of findings from animal models:
| Animal Model | Intervention | Key Finding | Source |
| Rabbit Iliac Artery Injury | This compound (dose-dependent) | Reduced restenotic rates and decreased intimal hyperplasia. pcronline.comnih.gov | pcronline.comnih.gov |
| Rabbit Femoral Artery Injury | Local this compound administration | Reduced neointima formation and inhibited cell proliferation. nih.gov | nih.gov |
| Rat Carotid Artery Injury | Oral and topical this compound administration | Reduced intimal lesion size and suppressed PDGF receptor phosphorylation. nih.gov | nih.gov |
Several clinical studies have investigated the effects of oral this compound on restenosis following percutaneous coronary intervention. pcronline.compcronline.com In randomized trials comparing this compound to placebo or other antiplatelet agents after balloon angioplasty, this compound has shown a reduction in restenosis rates. pcronline.compcronline.com For example, one randomized trial reported a lower rate of binary restenosis in patients treated with oral this compound compared to placebo following percutaneous transluminal coronary angioplasty (PTCA). pcronline.compcronline.com The STARC study, a double-blind multicenter trial, found a lower restenosis rate in the this compound group compared to the aspirin (B1665792) group after PTCA. pcronline.compcronline.comahajournals.orgnih.gov
Here is a summary of selected clinical trial results for this compound vs. Control (Placebo or Comparator) after PTCA:
| Study (Year) | Intervention Groups | Patient Numbers (this compound vs. Control) | Restenosis Rate (this compound vs. Control) | p-value | Source |
| Okamoto et al. (NA) | This compound vs. Placebo | 30 vs. 34 | 20% vs. 44.1% | < 0.05 | pcronline.compcronline.com |
| STARC Study (1994) | This compound vs. Aspirin | 128 vs. 126 | 24.2% vs. 39.7% | < 0.01 | pcronline.compcronline.comahajournals.orgnih.gov |
| Nishikawa et al. (NA) | This compound + Aspirin vs. Aspirin + Dipyridamole (B1670753) | 80 vs. 80 | 20% vs. 38% | < 0.05 | pcronline.compcronline.com |
Comparisons between this compound and other antiplatelet agents like aspirin and dipyridamole in the context of restenosis prevention have been conducted in clinical trials. pcronline.compcronline.com The STARC study demonstrated a significantly lower restenosis rate with this compound compared to aspirin after PTCA. pcronline.compcronline.comahajournals.orgnih.gov Another randomized trial compared a strategy of oral this compound plus aspirin with aspirin plus dipyridamole following PTCA, finding a lower binary restenosis rate in the this compound group. pcronline.compcronline.com While one randomized comparison of this compound versus aspirin following Palmaz-Schatz stent implantation in chronic total occlusion showed a non-significant reduction in restenosis in the this compound group, other studies after PTCA without stenting indicated a more pronounced benefit. pcronline.compcronline.comnih.gov In vitro studies have also suggested that the actions of this compound are different from those of aspirin and dipyridamole, particularly regarding its effects on platelet phosphodiesterase and thromboxane (B8750289) synthetase activity. researchgate.net
Despite promising results in preventing restenosis after balloon angioplasty, the clinical efficacy of this compound in patients receiving coronary stents has shown limitations. wikipedia.orgfishersci.caciteab.com The STARC II trial, while noting a beneficial effect of this compound in the balloon angioplasty group, did not observe the same benefit in patients with stent implantation. pcronline.compcronline.comnih.gov The TRAPIST study, a multicenter randomized placebo-controlled trial specifically evaluating this compound for the prevention of restenosis after coronary stenting (WallStent™ implantation), failed to demonstrate a significant difference between the this compound and placebo groups in terms of neointimal volumes, angiographic minimal luminal diameters, or binary restenosis rates. pcronline.comjacc.orgresearchgate.net This suggests that while this compound may be effective in reducing intimal hyperplasia induced by balloon injury, its impact on the more complex process of in-stent restenosis, which involves additional factors related to the stent itself, may be limited. pcronline.comjacc.orgresearchgate.netahajournals.org
Anti-Anginal and Vasodilatory Effects
This compound has demonstrated efficacy in the management of stable angina pectoris, primarily through its vasodilatory actions. patsnap.comnih.govnih.gov Its ability to inhibit phosphodiesterase leads to increased cAMP, promoting the relaxation of vascular smooth muscle and thereby increasing blood flow. drugbank.compatsnap.com
Improvement in ECG Changes and Workload Capacity in Angina Pectoris
Clinical studies have shown that this compound can lead to improvements in exercise-induced ECG changes and enhance workload capacity in patients with stable angina pectoris. In one study involving patients with stable angina, treatment with this compound resulted in a significant increase in workload capacity and a notable decrease in cumulative ST-segment depression during exercise after 12 weeks of therapy. nih.govnih.gov Another study observed that this compound significantly increased exercise duration and decreased ST-depression in patients with coronary heart disease and stable angina pectoris. researchgate.net Long-term ECG monitoring in these patients also revealed a significant reduction in the incidence and total duration of ischemic episodes. researchgate.net
Data Table: Effects of this compound on Exercise Parameters in Stable Angina Pectoris
| Parameter | Before Treatment (Mean ± SD) | After 12 Weeks this compound (Mean ± SD) | p-value |
| Workload Capacity (W.min) | 583 ± 281 | 833 ± 444 | < 0.01 |
| Cumulative ST-segment depression (%) | Baseline | Decreased by 67% | Not specified in snippet |
Data derived from a study comparing this compound and Isosorbide (B1672297) Dinitrate in stable angina pectoris. nih.govnih.gov
Comparison of Efficacy with Isosorbide Dinitrate
The anti-anginal efficacy of this compound has been compared to that of isosorbide dinitrate (ISDN), a commonly used nitrate (B79036) vasodilator. A double-blind, randomized multicenter study found that oral this compound therapy was safe and effective in stable angina pectoris and demonstrated equivalent efficacy to standard therapy with ISDN. nih.govnih.govresearchgate.net Both this compound and ISDN treatment led to significant increases in workload capacity and reductions in anginal attacks per week and the use of sublingual glyceryl trinitrate. nih.govnih.gov While both drugs showed improvement in ST-segment depression, the reduction was more pronounced in the this compound group (67%) compared to the ISDN group (23%) after 12 weeks of therapy in one study. nih.govnih.gov
Data Table: Comparison of this compound and Isosorbide Dinitrate in Stable Angina Pectoris
| Parameter | This compound (12 weeks) | Isosorbide Dinitrate (12 weeks) | p-value |
| Workload Capacity Increase (W.min) | From 583 to 833 | From 555 to 827 | No statistical difference found nih.govnih.gov |
| Cumulative ST-segment depression decrease (%) | 67% | 23% | Not specified in snippet |
| Anginal attacks per week | Decreased | Decreased | Significant decrease in both groups nih.govnih.gov |
| Use of sublingual GTN | Decreased | Decreased | Significant decrease in both groups nih.govnih.gov |
Data derived from a study comparing this compound and Isosorbide Dinitrate in stable angina pectoris. nih.govnih.gov
Favorable Hemodynamic Profile (e.g., increased cardiac output without increased myocardial oxygen consumption)
Studies investigating the hemodynamic effects of this compound have indicated a favorable profile. Intravenous administration of this compound in patients with coronary heart disease resulted in a prominent increase in cardiac output. nih.gov Importantly, this increase in cardiac output was observed without a significant increase in myocardial oxygen consumption. nih.gov This suggests that this compound can improve cardiac performance and coronary circulation while avoiding an increased oxygen demand on the heart, which can be particularly beneficial in ischemic conditions. The increase in cardiac output despite a potential decrease in preload may be attributed to an afterload reduction effect of the drug. nih.gov
Cardioprotective Effects (Beyond Restenosis)
Beyond its effects on angina and vasodilation, this compound has also demonstrated cardioprotective properties.
Protection Against Ischemic Heart Reperfusion Injury
Research suggests that this compound can protect the ischemic heart from reperfusion injury. Studies in animal models have shown that this compound treatment can reduce the damage that occurs when blood flow is restored to ischemic myocardial tissue. pcronline.comoup.comfrontiersin.orgnih.govnih.gov This protective effect is thought to be mediated, in part, by the stimulation of Protein Kinase A II (PKA II) activity. oup.comnih.gov this compound's action on PKA II appears to involve a cAMP-sensitizing effect. oup.comnih.gov Furthermore, this compound has been shown to normalize the phosphorylation state of phospholamban (PLB), a key target of PKA in the heart that regulates calcium uptake into the sarcoplasmic reticulum. oup.comnih.gov This improved calcium handling may contribute to the reduction of diastolic contracture and creatine (B1669601) kinase leakage observed in ischemic-reperfused hearts treated with this compound. oup.comnih.gov this compound may also protect against reperfusion injury by suppressing cardiomyocyte apoptosis. nih.gov
Reduction of Ischemic Changes in ECG
This compound has been shown to reduce ischemic changes observed in the ECG. In an experimental ischemic heart injury model, this compound reduced ischemic changes in ECG, alongside a decrease in the incidence of myocardial infarction and histopathological changes. pcronline.comnih.govcapes.gov.br This effect is linked to this compound's ability to inhibit the actions and biosynthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator involved in the pathogenesis of ischemic heart disease. nih.govcapes.gov.br
Elevation of Serum High-Density Lipoproteins (HDL)
Research has indicated that this compound may have a beneficial impact on serum lipid profiles, specifically concerning high-density lipoproteins (HDL). In studies involving patients with ischemic heart disease, administration of this compound (300 mg/day orally for 8 weeks) led to a significant increase in serum HDL cholesterol levels. nih.gov Concurrently, the atherosclerotic index significantly decreased. nih.gov While levels of total cholesterol, triglycerides, and low-density lipoprotein cholesterol tended to decrease, these changes were not statistically significant in this study. nih.gov Furthermore, apolipoprotein A-I (apo A-I), a primary protein component of HDL, was also found to be significantly increased by this compound treatment. nih.gov These findings suggest that this compound may positively influence the coronary risk profile by improving lipid measurements. nih.gov
A study using a this compound derivative, AR 12456, in hypercholesterolemic guinea pigs also demonstrated an enhanced level of high-density lipoprotein, alongside a reduction in serum total cholesterol. nih.gov
Table 1: Effects of this compound on Serum Lipids and Apolipoproteins in Patients with Ischemic Heart Disease
| Parameter | Before Treatment | After 8 Weeks of this compound (300 mg/day) | P-value |
| Serum HDL-C | Increased | < 0.01 | |
| Atherosclerotic Index | Decreased | < 0.02 | |
| Serum Total Cholesterol | Tended to decrease | Not significant | |
| Serum Triglycerides | Tended to decrease | Not significant | |
| Serum LDL-C | Tended to decrease | Not significant | |
| Apolipoprotein A-I (apo A-I) | Significantly increased | < 0.05 |
Mitigation of Thromboxane A2-Induced Effects in Ischemic Heart Models
This compound has been shown to mitigate the effects induced by thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator, in experimental ischemic heart models. This compound demonstrated inhibition of the aggregation of rat platelets and the contraction of isolated rabbit aortic strips, effects primarily attributed to TXA2. nih.govresearchgate.netcapes.gov.br It also inhibited TXA2 biosynthesis in rabbit platelets. nih.govresearchgate.netcapes.gov.br In animal models of experimental ischemic heart injury induced by coronary artery injection of TXA2, this compound treatment reduced ischemic changes observed in electrocardiograms (ECG), decreased the incidence of myocardial infarction, and attenuated histopathological alterations. nih.govresearchgate.netcapes.gov.br The drug also inhibited the increase in plasma thromboxane B2 (TXB2), a stable metabolite of TXA2, and prevented a decrease in plasma 6-keto-prostaglandin F1 alpha (6-keto-PGF1α), a stable metabolite of prostacyclin (PGI2). nih.govresearchgate.netcapes.gov.br These findings suggest that this compound's beneficial effects in ischemic heart disease may stem not only from its coronary artery vasodilating properties but also from inhibiting the actions and biosynthesis of TXA2 and potentially promoting PGI2 biosynthesis. nih.govresearchgate.netcapes.gov.br
Renal and Hepatic System Research
Research into this compound's effects extends to the renal and hepatic systems, with studies exploring its protective potential in various injury models. researchgate.netekb.egtandfonline.com
Nephroprotective Effects
This compound has demonstrated nephroprotective effects in experimental models of kidney injury. researchgate.netnih.govekb.eg
Studies have investigated the ability of this compound to protect against renal ischemia-reperfusion (I/R) injury, a significant contributor to acute kidney injury and a complication in kidney transplantation. ekb.egmaxwellsci.com Renal I/R injury is characterized by oxidative and nitrosative tissue damage. nih.govresearchgate.net In a rat model of renal I/R injury, administration of this compound before the I/R insult improved renal function and significantly attenuated renal tissue injury. ekb.egekb.egnih.gov This protective effect was evidenced by reductions in biochemical parameters and marked attenuation of renal morphology deterioration observed in untreated I/R groups. nih.govresearchgate.netresearchgate.net The findings suggest that this compound's renoprotective effect against oxidative and nitrosative kidney damage plays a causal role in mitigating I/R-induced renal tissue injury. nih.govresearchgate.net
This compound's nephroprotective effects are associated with its influence on oxidative stress markers and antioxidant enzyme activity in renal tissue. Renal I/R injury leads to significant increases in markers of oxidative stress, such as malondialdehyde (MDA) and myeloperoxidase (MPO) activity, in renal tissue. nih.govresearchgate.netwilddata.cn this compound treatment has been shown to significantly reduce the levels of MDA and MPO activity in renal tissue following I/R injury or other forms of oxidative insult like cutaneous thermal injury. ekb.egekb.egresearchgate.netwilddata.cn
Table 2: Effects of this compound on Oxidative Stress Markers and Antioxidant Enzymes in Renal Tissue (Experimental Models)
| Marker/Enzyme | Condition | This compound Effect |
| Malondialdehyde (MDA) | Renal I/R Injury, Cutaneous Thermal Injury | Reduced |
| Myeloperoxidase (MPO) | Renal I/R Injury, Cutaneous Thermal Injury | Reduced |
| Glutathione (B108866) Peroxidase (GPx) | Renal I/R Injury | Increased |
| Superoxide (B77818) Dismutase (SOD) | (Implied enhancement through reduced oxidative stress) | |
| Catalase | (Implied enhancement through reduced oxidative stress) |
This compound treatment has been shown to improve markers of renal dysfunction in experimental settings. Elevated levels of blood urea (B33335) and serum creatinine (B1669602) are common indicators of impaired kidney function. nih.govacutecaretesting.orgmdpi.com In rat models of gentamicin-induced nephrotoxicity and renal I/R injury, this compound administration significantly inhibited the increase in serum creatinine and urea levels compared to untreated groups. researchgate.netekb.egnih.govekb.eg This reduction in renal dysfunction markers provides further evidence of this compound's protective effects on the kidneys. researchgate.netekb.egnih.govekb.eg
Table 3: Effects of this compound on Renal Dysfunction Markers (Experimental Models)
| Marker | Condition | This compound Effect |
| Blood Urea | Gentamicin-induced nephrotoxicity, Renal I/R Injury | Reduced |
| Serum Creatinine | Gentamicin-induced nephrotoxicity, Renal I/R Injury | Reduced |
Protection Against Cyclosporine-Induced Nephrotoxicity
Research indicates that this compound demonstrates protective effects against cyclosporine A (CsA)-induced nephrotoxicity. CsA is an immunosuppressive agent whose clinical use is often limited by its adverse effect profile, including significant kidney damage. Studies in rats have shown that administration of this compound can diminish the renal injury induced by CsA. This protective effect is evidenced by a significant reduction in markers of renal dysfunction, such as serum creatinine and urea levels. tandfonline.comnih.govtandfonline.comtandfonline.com Histopathological examinations of renal tissue from rats treated with this compound alongside CsA have revealed only slight inflammatory infiltration compared to the intense leukocytic aggregation and necrotic renal tubules observed in rats treated with CsA alone. tandfonline.comresearchgate.net The mechanism underlying this protection is believed to involve the attenuation of oxidative stress and inflammation induced by CsA. tandfonline.comnih.govtandfonline.comtandfonline.com
Hepatoprotective Effects
This compound has also been investigated for its protective effects on the liver, particularly in the context of ischemia-reperfusion injury and drug-induced toxicity.
Prevention of Hepatic Ischemia-Reperfusion Injury
Studies have explored the potential of this compound to prevent hepatic damage caused by ischemia-reperfusion (I/R) injury. Renal I/R injury, for instance, can lead to distant organ dysfunction, including in the liver. ekb.egekb.eg Research in rats subjected to renal I/R has shown that pretreatment with this compound can improve hepatic dysfunction. ekb.egekb.eg This protective effect is associated with a significant decrease in markers of liver injury. ekb.egekb.eg The mechanisms are thought to involve increased nitric oxide (NO) production, improved blood flow, and anti-inflammatory and antioxidant effects. ekb.egekb.eg
Reduction of Oxidative Stress Markers and Enhancement of Antioxidant Enzymes in Hepatic Tissue
This compound has been shown to influence oxidative stress parameters in hepatic tissue. In models of renal I/R, this compound supplementation resulted in a significant decrease in the level of hepatic tissue malondialdehyde (MDA), a marker of lipid peroxidation. ekb.egekb.eg Concurrently, it led to a significant increase in tissue glutathione peroxidase (GPx), an important antioxidant enzyme. ekb.egekb.eg In the context of CsA-induced hepatotoxicity, this compound administration significantly reduced the levels of superoxide anion and lipid peroxidation and significantly increased the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione (GSH) in hepatic tissue compared to treatment with CsA alone. tandfonline.comtandfonline.com These findings suggest that this compound's hepatoprotective effects are, in part, mediated by its ability to reduce oxidative stress and enhance the liver's antioxidant defense mechanisms. tandfonline.comtandfonline.com
Below is a table summarizing the effects of this compound on oxidative stress markers and antioxidant enzymes in hepatic tissue in a Cyclosporine-induced toxicity model:
| Parameter | CsA Group | CsA + this compound Group | Significance (vs. CsA) |
| Superoxide Anion | Increased | Reduced | Significant Reduction |
| Lipid Peroxidation | Increased | Reduced | Significant Reduction |
| SOD Activity | Reduced | Increased | Significant Increase |
| Catalase Activity | Reduced | Increased | Significant Increase |
| GSH Activity | Reduced | Increased | Significant Increase |
Note: Data is based on findings from rat studies. tandfonline.comtandfonline.com
Improvement of Hepatic Dysfunction Markers (e.g., AST, ALT)
This compound treatment has been shown to improve markers of hepatic dysfunction. In rats subjected to renal I/R, this compound supplementation resulted in a significant decrease in the activity of serum aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), which are indicators of liver damage. ekb.egekb.eg Similarly, in studies investigating CsA-induced hepatotoxicity, administration of this compound significantly attenuated the elevated levels of serum AST and ALT caused by CsA. tandfonline.comnih.govtandfonline.comtandfonline.com This improvement in hepatic dysfunction markers further supports the hepatoprotective potential of this compound. tandfonline.comnih.govtandfonline.comtandfonline.com
Below is a table illustrating the effect of this compound on hepatic dysfunction markers in different experimental models:
| Model | Marker | Control Group | Model Group (Injury) | Model + this compound Group | Significance (Model + this compound vs. Model) |
| Renal Ischemia-Reperfusion | AST | Normal | Increased | Decreased | Significant Decrease ekb.egekb.eg |
| ALT | Normal | Increased | Decreased | Significant Decrease ekb.egekb.eg | |
| Cyclosporine Toxicity | AST | Normal | Increased | Attenuated | Significant Attenuation tandfonline.comnih.govtandfonline.comtandfonline.com |
| ALT | Normal | Increased | Attenuated | Significant Attenuation tandfonline.comnih.govtandfonline.comtandfonline.com |
Note: Specific numerical data may vary between studies and models. The table summarizes the observed trends.
Protection Against Cyclosporine-Induced Hepatotoxicity
This compound has demonstrated protective effects against hepatotoxicity induced by cyclosporine A (CsA). tandfonline.comnih.govtandfonline.comtandfonline.com CsA is known to cause liver injury, and studies in rats have shown that this compound administration can diminish this damage. tandfonline.comnih.govtandfonline.comtandfonline.com This protection is evidenced by significant reductions in elevated serum levels of liver enzymes like AST and ALT, as well as improvements observed in histopathological examinations of liver tissue, which show only mild degeneration of hepatic cells compared to significant damage in the CsA-only group. tandfonline.comtandfonline.comresearchgate.net The protective mechanism is linked to this compound's ability to mitigate oxidative stress and reduce inflammatory mediators induced by CsA. tandfonline.comnih.govtandfonline.comtandfonline.com
Bone Metabolism Research
Research has explored the effects of this compound on bone metabolism, particularly in the context of conditions affecting bone turnover. This compound, known as a platelet-derived growth factor (PDGF) antagonist, has been investigated for its impact on osteoclastogenesis and bone loss. sigmaaldrich.comresearchgate.netnih.gov Studies have shown that this compound can strongly inhibit osteoclast formation. researchgate.netnih.gov This inhibition appears to involve the down-regulation of NFATc1, a crucial transcription factor for osteoclastogenesis. researchgate.netnih.gov this compound has been found to abrogate RANKL-induced calcium oscillation and Pim-1 expression, which are necessary for NFATc1 induction and osteoclast formation. researchgate.netnih.gov
Furthermore, research using an animal model for chronic hyperparathyroidism (HPT), a condition associated with increased bone resorption and marrow fibrosis, has shown that this compound can inhibit parathyroid bone disease. oup.comoup.com In this model, this compound treatment resulted in dramatic reductions in marrow fibrosis and bone resorption. oup.comoup.com this compound also antagonized the increase in mRNA levels for PDGF-A induced by parathyroid hormone (PTH). oup.comoup.com These findings suggest that PDGF signaling plays a significant role in the detrimental skeletal effects of HPT and that targeting this pathway with agents like this compound could be beneficial in reducing or preventing parathyroid bone disease. oup.comoup.com this compound did not have a notable effect on bone turnover markers in normal rats. oup.comoup.com
Inhibition of Osteoclastogenesis
Osteoclastogenesis, the process by which osteoclasts differentiate from precursor cells, is crucial for bone resorption. Excessive osteoclast activity leads to bone loss. Research indicates that this compound can inhibit this process through several mechanisms.
Down-regulation of NFATc1 Expression
Nuclear factor of activated T cells, cytoplasmic 1 (NFATc1) is recognized as a master transcription factor essential for osteoclast differentiation. nih.gov this compound has been shown to reduce the expression of RANKL-induced NFATc1. researchgate.netnih.govselleckchem.com This down-regulation is considered a critical target of this compound's anti-osteoclastogenic action. researchgate.netnih.gov Ectopic expression of a constitutively active form of NFATc1 has been observed to reverse the anti-osteoclastogenic effect of this compound, further supporting the importance of NFATc1 as a target. researchgate.netnih.govselleckchem.com
Abrogation of RANKL-Induced Calcium Oscillation and Pim-1 Expression
RANKL stimulation triggers calcium oscillations and the expression of Pim-1, both of which are necessary for NFATc1 induction and subsequent osteoclastogenesis. researchgate.netnih.govresearchgate.net Studies have demonstrated that this compound abrogates both RANKL-induced calcium oscillation and Pim-1 expression. researchgate.netnih.govselleckchem.comresearchgate.net This disruption of crucial signaling events contributes to the inhibition of NFATc1 induction and, consequently, osteoclastogenesis. researchgate.netnih.gov
Suppression of Bone Resorption in Animal Models
Consistent with its in vitro effects on osteoclastogenesis, this compound has shown a potent inhibitory effect on bone resorption in animal models. researchgate.netnih.govselleckchem.comselleckchem.comtargetmol.com In one study, this compound effectively suppressed osteoclast formation and bone resorption induced by interleukin-1 in an animal model. researchgate.netnih.govselleckchem.comselleckchem.comtargetmol.com Another animal model study involving chronic hyperparathyroidism demonstrated that this compound significantly reduced marrow fibrosis and bone resorption. oup.comnih.gov These findings highlight this compound's ability to translate its cellular effects into a reduction in bone loss in living organisms.
Promotion of Osteogenesis
Osteogenesis, the process of bone formation by osteoblasts, is equally important for maintaining bone health. Research suggests that this compound can also promote this process.
Upregulation of Bone Morphogenetic Protein Signaling
Bone Morphogenetic Proteins (BMPs) are key regulators of osteogenesis. researchgate.net this compound has been found to induce osteogenesis by upregulating the signaling of bone morphogenetic proteins. researchgate.netresearchgate.netnih.gov This effect is significant as attenuated BMP receptor activity may be involved in the inhibition of osteogenesis by other signaling pathways, such as PDGFR signaling. nih.gov this compound has also shown a synergistic effect with BMP2 on osteogenic differentiation. researchgate.netnih.gov
Induction of Smad1/5/9 Phosphorylation and MAPK Activation
Upregulation of BMP signaling by this compound leads to the induction of phosphorylation of Smad1/5/9 and activation of the mitogen-activated protein kinase (MAPK) pathway. researchgate.netnih.gov These molecular events are crucial for enhancing the expression of Runx2, a key transcription factor for osteogenesis. researchgate.netnih.gov The pro-osteogenic effects of this compound mediated through BMP signaling were inhibited by specific inhibitors of BMP receptors (ALK2 and ALK3) and by antagonists of BMPs, further confirming the involvement of this pathway. researchgate.netnih.gov
Effects on Parathyroid Bone Disease
This compound has been studied for its effects on parathyroid bone disease, a condition associated with chronic hyperparathyroidism (HPT). oup.comoup.comnih.govresearchgate.netnih.gov Chronic elevation of parathyroid hormone (PTH) levels leads to parathyroid bone disease, characterized by increased bone formation and resorption, along with peritrabecular marrow fibrosis. oup.comoup.com
Reduction of Marrow Fibrosis and Bone Resorption in Hyperparathyroidism Models
In animal models of chronic hyperparathyroidism induced by continuous infusion of PTH, this compound demonstrated significant reductions in marrow fibrosis and bone resorption. oup.comoup.comnih.govresearchgate.netdntb.gov.ua This effect was observed despite no significant impact on bone formation rates in these models. oup.comoup.comnih.govdntb.gov.ua this compound, acting as an inhibitor of PDGF signaling, antagonized the PTH-induced increases in mRNA levels for PDGF-A, suggesting that PDGF signaling plays a role in the detrimental skeletal effects of HPT. oup.comoup.comnih.govdntb.gov.ua this compound decreased osteoclast perimeter and peritrabecular fibrosis induced by PTH in rats by 73% and 63%, respectively. oup.com This antagonism of the detrimental skeletal effects of continuous PTH was confirmed by two-way ANOVA, which showed an interaction between PTH and this compound. oup.com
Lack of Effect on Bone Turnover in Normal Animals
Importantly, studies have shown that this compound did not have any effect on indexes of bone turnover in normal animals that were not subjected to induced hyperparathyroidism. oup.comoup.comnih.govresearchgate.netdntb.gov.uadntb.gov.ua This suggests that this compound's effects on bone metabolism may be specific to pathological conditions like hyperparathyroidism, where PDGF signaling is implicated. oup.comoup.comnih.govdntb.gov.ua
Neurological System Research
This compound has also been investigated for its potential effects within the neurological system, particularly concerning the proliferation of malignant glial cells.
Inhibition of Malignant Glial Cell Proliferation
This compound has demonstrated an inhibitory effect on the proliferation of malignant glial cells, such as human glioblastoma cell lines, in vitro. nih.govturkishneurosurgery.org.tr This effect is thought to be mediated, at least in part, through the interruption of autocrine growth stimulation involving PDGF. nih.govturkishneurosurgery.org.tr Malignant glial cells can secrete PDGF-like molecules that stimulate their own growth. turkishneurosurgery.org.tr this compound, as a PDGF antagonist, suppresses the growth of these cells. nih.govturkishneurosurgery.org.tr Studies showed that this compound suppressed the growth of SF-126 and SF-188 glioblastoma cell lines. nih.gov The inhibitory effect was dose-dependent, with concentrations of 10 and 50 micrograms/ml suppressing growth in SF-126 and SF-188 cells, respectively. nih.gov this compound also reduced the production of prostaglandin (B15479496) E2 in these cell lines. nih.gov In U-251 and NMCG-1 malignant glial cells, this compound inhibited proliferation in the absence of exogenous mitogenic stimulation. turkishneurosurgery.org.tr The inhibitory effect was also observed on EGF-stimulated cell proliferation in meningioma cells, although this effect was not specific to PDGF antagonism. capes.gov.br
Autocrine Growth Stimulation Interruption
This compound has been shown to interrupt autocrine growth stimulation in various cell types, including human malignant glial cell lines and meningioma cells. turkishneurosurgery.org.trcapes.gov.brnih.govnih.gov This interruption is significantly attributed to this compound's known antagonistic action against platelet-derived growth factor (PDGF). turkishneurosurgery.org.trcapes.gov.brnih.govnih.govselleckchem.com Glioma cells, for instance, secrete PDGF-like molecules that stimulate their own growth in an autocrine fashion. turkishneurosurgery.org.trnih.gov this compound competes for receptor binding with PDGF, thereby inhibiting this self-stimulatory loop. nih.gov Similarly, meningioma cells also secrete PDGF-like molecules that contribute to their proliferation, and this compound has been observed to inhibit this conditioned medium-stimulated growth. capes.gov.brnih.gov
Dose-Dependent Inhibition of Glial Cell Lines (e.g., U-251, NMCG-I)
Studies have demonstrated that this compound exerts a dose-dependent inhibitory effect on the proliferation of human malignant glial cell lines, such as U-251 and NMCG-I. turkishneurosurgery.org.trnih.govresearchgate.netresearchgate.net This inhibition occurs even in the absence of exogenous mitogenic stimulation. turkishneurosurgery.org.trnih.gov The extent of inhibition increases with higher concentrations of this compound. For example, a study using U-251 and NMCG-I cell lines observed significant decreases in cell growth compared to control lines at various concentrations, with the maximum effect noted at 100 mg/ml. turkishneurosurgery.org.trresearchgate.netresearchgate.net At this concentration, a 47% decrease in cell growth was observed for U-251 cells and a 55% decrease for NMCG-I cells compared to controls. turkishneurosurgery.org.trresearchgate.netresearchgate.net Lower concentrations also showed inhibitory effects, albeit to a lesser degree. turkishneurosurgery.org.tr
| This compound Concentration (mg/ml) | U-251 Cell Growth Decrease (%) (vs Control) | NMCG-I Cell Growth Decrease (%) (vs Control) |
| 1 | 10 | 4 |
| 5 | 16 | 8 |
| 10 | 23 | 16 |
| 50 | 32 | 28 |
| 100 | 47 | 55 |
Data derived from research on the inhibitory effect of this compound on human malignant glial cell proliferation. turkishneurosurgery.org.tr
Antagonism of EGF-Stimulated Cell Proliferation
Beyond its effects on PDGF-mediated growth, this compound has also been shown to inhibit cell proliferation stimulated by epidermal growth factor (EGF). turkishneurosurgery.org.trcapes.gov.brnih.govresearchgate.netjst.go.jp In both glial and meningioma cell lines, EGF remarkably stimulates proliferation. turkishneurosurgery.org.trcapes.gov.brnih.govresearchgate.net The addition of this compound leads to a dose-dependent inhibition of this EGF-stimulated cell growth. turkishneurosurgery.org.trcapes.gov.brnih.gov For instance, in U-251 and NMCG-I glial cells stimulated with EGF, this compound at a dose of 100 mg/ml resulted in a 30% and 50% decrease in cell number, respectively, compared to the EGF-stimulated growth. turkishneurosurgery.org.trresearchgate.net At a concentration of 10 mg/ml, the inhibitory effect was 20% for U-251 cells and 27% for NMCG-I cells. turkishneurosurgery.org.tr This suggests that this compound can block mitogenic stimulation induced by both autocrine and exogenous growth factors. turkishneurosurgery.org.trresearchgate.net
Potential in Treating Extrapyramidal Syndromes
This compound's pharmacological profile suggests potential therapeutic implications in managing extrapyramidal syndromes, particularly those induced by antipsychotic medications and levodopa (B1675098) treatment.
Mitigation of Adverse Drug Reactions (ADRs) to Antipsychotics (e.g., Haloperidol (B65202), Risperidone)
Extrapyramidal syndromes are a significant class of adverse drug reactions associated with antipsychotic medications, including both first-generation (e.g., haloperidol) and second-generation (e.g., risperidone) agents. google.com Research indicates that this compound can dose-dependently decrease the gene expression patterns associated with these antipsychotic-induced extrapyramidal syndromes. google.com Specifically, studies have shown this compound's ability to ameliorate or reverse the expression changes in key genes related to extrapyramidal syndromes induced by haloperidol and risperidone (B510) in in vitro models. google.com
Effects on Levodopa-Induced Dyskinesia Models
Levodopa-induced dyskinesia (LID) is a common motor complication in the long-term treatment of Parkinson's disease with levodopa. nih.govnih.govmdpi.com In models of levodopa-induced dyskinesia, this compound has been observed to influence gene expression patterns, shifting them away from the transcriptomic signature associated with dyskinesia. google.com Furthermore, in preclinical models, this compound (also referred to as SB-0107) has demonstrated a dual benefit: enhancing the anti-parkinsonian effects of levodopa/carbidopa while significantly decreasing LID severity in primate models. mdsabstracts.org In rat models, the combination of this compound and sub-therapeutic doses of levodopa resulted in anti-parkinsonian effects comparable to or greater than high doses of levodopa alone, without inducing LID-like behavior after repeated dosing. mdsabstracts.org
Pharmacokinetics and Pharmacodynamics Methodological Aspects
Absorption and Bioavailability
Clinical investigations have indicated that trapidil is rapidly absorbed from the gastrointestinal tract following oral administration researchgate.net. Peak plasma concentration is typically achieved approximately 1 hour after administration researchgate.netdrugbank.com. Studies in healthy volunteers receiving oral doses of this compound have demonstrated complete bioavailability when compared to intravenous administration nih.gov. A mean absorption time of 66.4 minutes has been calculated using the method of curve moments nih.gov.
| Parameter | Value (Healthy Volunteers) | Method/Notes | Source |
|---|---|---|---|
| Tmax | ~1 hour | Oral administration | researchgate.netdrugbank.com |
| Bioavailability | Complete | Oral vs. Intravenous administration | nih.gov |
| Mean Absorption Time | 66.4 minutes | Method of curve moments | nih.gov |
Distribution and Permeation of Cell Membranes
Metabolism and Excretion
This compound undergoes metabolism, primarily in the liver medtigo.com. Studies suggest that repeated oral doses of this compound may lead to autoinduction of its metabolism nih.gov. While specific details on metabolic pathways and metabolites are not extensively described in the provided text, the liver is identified as the primary site of metabolism medtigo.com. Excretion of this compound is reported to have low hepatic excretion and no renal clearance occurs pcronline.com. However, another source indicates this compound is excreted from the body medtigo.com.
Half-Life and Clearance
The elimination half-life of this compound has been reported in studies. For a single dose, the half-life is approximately 1.31 hours. At steady state dosing, the half-life is slightly shorter, around 1.14 hours nih.govdrugbank.com. Other reports suggest a plasma half-life of 1.5-2 hours researchgate.net or 2.4 ± 1.1 hours at steady state in patients with liver cirrhosis nih.gov.
Apparent clearance values have also been determined. For a single dose, the apparent clearance is approximately 179 mL/min. At steady state dosing, this value increases to around 273 mL/min nih.govdrugbank.com.
| Parameter | Value (Single Dose) | Value (Steady State) | Notes | Source |
|---|---|---|---|---|
| Elimination Half-Life | 1.31 hours | 1.14 hours | Healthy subjects | nih.govdrugbank.com |
| Elimination Half-Life | - | 2.4 ± 1.1 hours | Patients with liver cirrhosis (steady state) | nih.gov |
| Plasma Half-Life | 1.5 - 2 hours | - | Clinical investigations | researchgate.net |
| Apparent Clearance | 179 mL/min | 273 mL/min | Healthy subjects | nih.govdrugbank.com |
Time-Dependent Pharmacodynamic Responses
This compound exhibits time-dependent pharmacodynamic responses related to its mechanism of action, which involves the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) phosphodiesterase enzymes nih.govdrugbank.com. This inhibition leads to an increase in intracellular cAMP levels nih.govdrugbank.com. The elevated cAMP potentiates the inhibition of platelets by adenosine and is also believed to be responsible for this compound's vasodilatory action nih.govdrugbank.com.
Preclinical and Clinical Research Methodologies for Trapidil
In Vitro Study Designs
In vitro studies provide controlled environments to investigate the direct effects of Trapidil on specific cell types and molecular pathways.
Cell Culture Models
Various cell culture models have been instrumental in understanding this compound's cellular effects. These include:
Vascular Smooth Muscle Cells (VSMCs): this compound has been shown to prevent rat vascular smooth muscle cell proliferation in vitro. ahajournals.orgpsu.edu Studies using cultured rat aortic smooth muscle cells have demonstrated a dose-dependent reduction in PDGF-BB–stimulated [³H] thymidine (B127349) incorporation upon exposure to increasing concentrations of this compound for 18 hours. ahajournals.orgresearchgate.net Bovine coronary artery smooth muscle cells have also been used to investigate this compound's inhibition of PDGF-BB-induced mitogenesis. psu.edu Human vascular smooth muscle cells have been isolated and cultured to study cellular remodeling. mdpi.com
Mesangial Cells: this compound inhibits human mesangial cell proliferation. ahajournals.orgnih.gov Studies using mesangial cells have shown that this compound interferes with the binding of PDGF to its receptor after short-term incubation. ahajournals.org Primary cultures of mesangial cells have been obtained from rat glomeruli to study the effects of hyperglycemia and other factors. scielo.br
Osteoclast Precursors: this compound suppresses RANKL-induced osteoclast formation from osteoclast precursors. researchgate.netselleckchem.com Osteoclast precursors, including primary bone marrow or peripheral blood monocytes (PBMCs) and the murine myeloid cell line RAW 264.7, are used to study osteoclast differentiation and activity in vitro. isciii.esadamopouloslab.comtakara.co.kr
Glial Cell Lines: this compound inhibits the proliferation of PDGF-producing glioma cells. selleckchem.com Studies using human malignant glial cell lines, such as U-251 and NMCG-1, have investigated the inhibitory effect of this compound on cell proliferation, particularly its interruption of autocrine growth stimulation. turkishneurosurgery.org.tr this compound has also been shown to inhibit the proliferation of U-251 MG cells which produce PDGF-like molecules. turkishneurosurgery.org.tr
Bone Marrow Cells: this compound strongly inhibited osteoclast formation in co-cultures of bone marrow cells and osteoblasts. researchgate.netselleckchem.com Protocols exist for generating multinucleated osteoclast-like cells from mouse bone marrow in vitro. adamopouloslab.com
Osteoblasts: Co-cultures of bone marrow cells and osteoblasts have been used to study the inhibitory effects of this compound on osteoclast formation, demonstrating that this compound does not affect RANKL or osteoprotegerin expression in osteoblasts. researchgate.netselleckchem.com Primary mouse calvarial osteoblast precursors have been cultured in osteogenic differentiation medium with this compound to study the mechanisms of its pro-osteogenic effects. researchgate.net
Biochemical Assays
Biochemical assays are utilized to measure specific molecular events and cellular activities influenced by this compound.
cAMP Generation: this compound has been reported to inhibit phosphodiesterase and stimulate prostacyclin production, both of which lead to an increase in cAMP generation. ahajournals.org Studies have examined whether this compound increases cAMP generation, observing significantly higher baseline cellular cAMP generation in this compound-treated cells compared to controls. ahajournals.org Although the increases in cAMP accumulation induced by this compound were relatively small (1.3- to 1.9-fold), studies suggest that phosphodiesterase inhibitors can suppress cellular mitogenesis by activating PKA without a detectable increase in cellular cAMP levels. ahajournals.org
Tyrosine Phosphorylation: this compound has been investigated for its effects on tyrosine phosphorylation, particularly in the context of PDGF signaling. This compound and suramin (B1662206) have been shown to inhibit the PDGF-initiated tyrosine phosphorylation of the PDGF receptor as detected by Western blot analysis. turkishneurosurgery.org.trjst.go.jp While this compound may inhibit PDGF binding to its receptor, it does not prevent tyrosine kinase activation of PDGFR. ahajournals.org Studies have shown that after exposure to this compound, PDGF-induced tyrosine phosphorylation of PDGFR substrates like PLCγ, GAP, PI3K, and Shc remained virtually intact. ahajournals.org
LDH Assay: The LDH assay is used to determine cell viability. selleckchem.com Supernatants collected from cells exposed to this compound and other substances are centrifuged, and LDH concentration is determined. selleckchem.com
Trypan Blue Dye Exclusion Test: The Trypan blue dye exclusion test is a common method to assess cell viability. ahajournals.orgselleckchem.comnih.govnih.gov This test is based on the principle that live cells with intact cell membranes exclude dyes like trypan blue, while dead cells with damaged membranes take up the dye. nih.govnih.gov Cell viability determined by this method indicated that this compound did not affect the viability of cultured cells. ahajournals.orgselleckchem.com
Molecular Techniques
Molecular techniques provide insights into the changes in protein and gene expression induced by this compound.
Western Blot Analysis: Western blot analysis is frequently used to detect changes in protein expression and phosphorylation levels. ahajournals.orgjst.go.jpoup.com This technique has been used to examine the effect of this compound on the expression of PDGFR protein ahajournals.org and the phosphorylation state of phospholamban (PLB) in ischemic reperfused rabbit hearts. oup.com Western blot analysis has also been used to detect PDGF-initiated tyrosine phosphorylation of the PDGF receptor in glial cells. turkishneurosurgery.org.trjst.go.jp In studies investigating diabetic cardiomyopathy, Western blot was used to evaluate the expression of proteins involved in pyroptosis, such as cleaved-caspase1, NLRP3, phospho-NF-κB, COX2, Cleaved-IL-1β, Cleaved-IL-18, and gasdermin D in myocardial tissue. frontiersin.orgresearchgate.net Immunoblotting with anti-phosphotyrosine antibodies is used to analyze immunoprecipitated proteins. ahajournals.org
Ribonuclease Protection Assay: While not explicitly detailed in the provided snippets regarding this compound research, Ribonuclease Protection Assay (RPA) is a molecular technique used to detect and quantify specific RNA molecules. Its application in this compound research would typically involve assessing the impact of this compound on the mRNA levels of target genes.
In Vivo Animal Models
In vivo animal models are crucial for evaluating the systemic effects of this compound and its efficacy in complex biological systems that mimic human disease conditions.
Cardiovascular Models
Animal models have been extensively used to study this compound's effects on the cardiovascular system, particularly in the context of restenosis and ischemic heart disease.
Ischemic Heart Model: this compound has been tested in ischemic heart models to inhibit the effects of thromboxane (B8750289) A2 by inhibiting platelet aggregation, reducing ischemic changes in ECG, and elevating serum high-density lipoproteins (HDL). pcronline.com this compound protects ischemic hearts from reperfusion injury by stimulating PKA II activity. oup.compcronline.com Langendorff-hearts of New Zealand White rabbits subjected to global low-flow ischemia and reperfusion have been used to study the cardioprotective effects of this compound. oup.com In these models, this compound prevented the increase in left ventricular end-diastolic pressure and creatine (B1669601) kinase efflux caused by ischemia-reperfusion. oup.com
Rat Aorta Balloon Denudation Model: This model is used to study smooth muscle cell proliferation and neointimal hyperplasia. researchgate.netpcronline.com In this model, this compound reduced smooth muscle cell (SMC) proliferation and neointimal hyperplasia without affecting the extent of endothelial regrowth. researchgate.netpcronline.com The lesion is created by abrasion of the internal carotid artery by a Fogarty balloon. oup.com
Rabbit Iliac Balloon Injury Model: This model is used to study the prevention of neointimal hyperplasia and restenosis. researchgate.netpcronline.comresearchgate.netahajournals.orgnih.gov Animal studies in a variety of balloon injury models, including the rabbit iliac balloon injury model, have repeatedly shown the efficacy of this compound in the prevention of neointimal hyperplasia. pcronline.com The antiproliferative effect of this compound was demonstrated in a dose-response manner in this model, showing decreased restenotic rates. pcronline.com New Zealand White rabbits with preexisting iliac arterial lesions induced by balloon deendothelialization have undergone balloon angioplasty to determine if this compound could prevent restenosis. researchgate.netnih.gov Local administration of this compound in the rabbit femoral artery balloon injury model has also been used to study its effects on intimal proliferation and luminal narrowing. nih.gov
Renal and Hepatic Ischemia-Reperfusion Models
Animal models have also been used to investigate this compound's effects on ischemia-reperfusion injury in the kidneys and liver.
Renal Ischemia-Reperfusion (Rats): this compound has been studied in rat models of renal ischemia-reperfusion injury. This compound administration suppressed Src and PDGFR-β activation in the reperfused kidney. nih.gov However, administration of this compound in renal ischemic rats has been reported to worsen renal damage, possibly by inhibiting the tubular repair process after acute tubular injury induced by PDGF. researchgate.net
Hepatic Ischemia-Reperfusion (Rats): While the provided snippets mention this compound's use in patients with ischemic hepatic disease researchgate.netselleckchem.comresearchgate.netnih.gov, specific details about in vivo hepatic ischemia-reperfusion models using rats were not present in the search results.
Data Tables
Based on the detailed research findings, a summary of some key in vitro findings can be presented in a table format.
| Cell Type | This compound Effect | Assay/Technique Used | Key Finding | Source |
| Rat Vascular Smooth Muscle Cells | Inhibits proliferation | [³H] thymidine incorporation | Dose-dependent reduction in PDGF-BB-stimulated proliferation. ahajournals.org | ahajournals.org |
| Human Mesangial Cells | Inhibits proliferation | Cell proliferation assay | Significantly reduced proliferation induced by growth factors, especially PDGF-BB. nih.govselleckchem.com | nih.govselleckchem.com |
| Osteoclast Precursors | Suppresses formation | Osteoclast formation assay | Inhibited RANKL-induced osteoclast formation. researchgate.netselleckchem.com | researchgate.netselleckchem.com |
| Human Malignant Glial Cells | Inhibits proliferation | Cell proliferation assay | Dose-dependent inhibition, interruption of autocrine growth stimulation. turkishneurosurgery.org.tr | turkishneurosurgery.org.tr |
| Bone Marrow Cells & Osteoblasts | Inhibits osteoclast formation in co-culture | Osteoclast formation assay | Strongly inhibited osteoclast formation. researchgate.netselleckchem.com | researchgate.netselleckchem.com |
| Cultured Cells (General) | Does not affect viability | Trypan blue dye exclusion test, LDH assay | Cell viability was not affected by this compound. ahajournals.orgselleckchem.com | ahajournals.orgselleckchem.com |
| Rat Vascular Smooth Muscle Cells | Increases baseline cAMP generation | cAMP assay system | Significantly higher baseline cAMP in treated cells. ahajournals.org | ahajournals.org |
| Human Glioma Cells | Inhibits PDGF-initiated tyrosine phosphorylation of PDGF receptor | Western blot analysis (anti-phosphotyrosine antibody) | Blocked PDGF-induced calcium response and inhibited tyrosine phosphorylation. turkishneurosurgery.org.trjst.go.jp | turkishneurosurgery.org.trjst.go.jp |
| Rat Vascular Smooth Muscle Cells | Does not alter PDGF-induced tyrosine phosphorylation of certain PDGFR substrates | Immunoblot analysis of anti-phosphotyrosine immunoprecipitates | Tyrosine phosphorylation of PLCγ, GAP, PI3K, and Shc remained intact. ahajournals.org | ahajournals.org |
Structure Activity Relationship and Derivatives Research
Triazolo-pyrimidine Core and Substituent Effects
Trapidil, chemically known as 5-methyl-7-diethylamino-s-triazolo[1,5-a]pyrimidine, is built upon a 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocyclic scaffold. This core structure is of significant interest in medicinal chemistry due to its structural similarities to the purine (B94841) ring system, making it a potential isosteric replacement for purines in various biological targets. google.com The TP heterocycle is an electron-rich five-membered ring fused to an electron-deficient six-membered ring. google.com However, studies have suggested that the TP heterocycle possesses a limited degree of aromaticity. google.com
The biological activity of TP derivatives is highly dependent on the nature and position of substituents on the core ring system. nih.gov For instance, in a series of 5,7-diaryl substituted google.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidines, the position of amino groups on the aryl fragments was found to be crucial for their anti-inflammatory activity. mdpi.com Derivatives with amino groups in the para-position of the aromatic rings demonstrated the highest activity against nitric oxide (NO) and interleukin-6 (IL-6) secretion. mdpi.com Conversely, replacing the amino group with a fluorine atom significantly increased NO inhibitory potency. mdpi.com
In another study focusing on anticancer activity, modifications at the 2-position of a 7-(3′,4′,5′-trimethoxyphenyl)- google.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold were investigated. nih.gov The research identified that specific aniline (B41778) derivatives, such as those with p-toluidino, p-ethylanilino, and 3′,4′-dimethylanilino substituents at the 2-position, yielded compounds with potent inhibitory activity against cancer cell lines. nih.gov This highlights the significant impact that even subtle changes to substituents can have on the pharmacodynamic properties of compounds based on the triazolo-pyrimidine core.
The versatility of the TP scaffold is further demonstrated by its use in developing inhibitors for various enzymes by modifying its substitution pattern. nih.gov For example, optimization of the aromatic amine linked at the C-7 position of the TP core led to derivatives with good plasma exposure and in vivo efficacy in different therapeutic areas. nih.gov
Table 1: Effect of Substituents on the Biological Activity of Triazolo-pyrimidine Derivatives
| Scaffold Position | Substituent | Resulting Biological Activity | Reference |
|---|---|---|---|
| C7-Aryl | p-Amino | High anti-inflammatory activity (NO and IL-6 inhibition) | mdpi.com |
| C7-Aryl | p-Fluorine | Increased NO inhibitory potency | mdpi.com |
| C2 | p-Toluidino | Potent anticancer activity | nih.gov |
| C2 | p-Ethylanilino | Potent anticancer activity | nih.gov |
Synthesis of this compound Derivatives and Analogs
The synthesis of this compound derivatives and analogs generally involves the construction of the core 1,2,4-triazolo[1,5-a]pyrimidine heterocycle followed by the introduction or modification of substituents. Several general strategies for the synthesis of the TP heterocycle have been reported. One of the most common methods is the cyclocondensation reaction of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. researchgate.net
For example, a general procedure for creating 2-substituted-7-aryl- google.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives involves a multi-step synthesis. mdpi.com This can begin with the reaction of dimethyl cyanodithioimidocarbonate with an appropriate amine to form an intermediate. mdpi.com This intermediate is then reacted with hydrazine (B178648) monohydrate. mdpi.com The final cyclization step to form the triazolo-pyrimidine ring is achieved by reacting the product of the previous step with an enaminone in glacial acetic acid. mdpi.com
Another approach involves the multicomponent reaction of appropriate starting materials. For instance, pyrazole-linked triazolo-pyrimidine hybrids have been synthesized through a multicomponent reaction of pyridin-2-amine, aromatic aldehydes, and another heterocyclic component. researchgate.net While not a direct synthesis of a this compound analog, this demonstrates the modular nature of synthetic strategies that can be adapted to produce a wide array of substituted triazolo-pyrimidines.
The synthesis of this compound itself can be achieved from 5-methyl-7-chloro- google.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine. This chloro-derivative serves as a key intermediate, which can then be reacted with diethylamine (B46881) to introduce the 7-diethylamino group, yielding this compound. google.com This synthetic route allows for the easy introduction of various amines at the 7-position, facilitating the creation of a library of this compound analogs for SAR studies.
Table 2: General Synthetic Strategies for Triazolo-pyrimidine Derivatives
| Synthetic Strategy | Key Reactants | Product Type | Reference |
|---|---|---|---|
| Cyclocondensation | 3-Amino-1,2,4-triazole, 1,3-Dicarbonyl compound | Substituted google.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidines | researchgate.net |
| Multi-step Synthesis | Dimethyl cyanodithioimidocarbonate, Amine, Hydrazine, Enaminone | 2-Substituted-7-aryl- google.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidines | mdpi.com |
Investigation of Modified Pharmacokinetic and Pharmacodynamic Properties of Derivatives (e.g., Desdiethylthis compound)
Research into this compound derivatives has also focused on understanding their metabolic fate and the pharmacological activity of their metabolites. One of the major metabolites of this compound is formed through the de-ethylation of the diethylamino group, resulting in desethyl-trapidil (referred to as M1). nih.gov The pharmacokinetic properties of this metabolite have been studied, particularly in patient populations with varying degrees of renal function.
A study investigating the pharmacokinetics of this compound and desethyl-trapidil in patients with and without renal failure found that after a single 200 mg dose of this compound, the maximal plasma concentrations of the parent drug were not significantly different between groups with normal, mild, or severe renal impairment. nih.gov However, after 4 days of treatment with 200 mg three times a day, the area under the curve (AUC) for this compound decreased, suggesting a possible autoinduction of metabolizing enzymes. nih.gov
For the metabolite desethyl-trapidil, there were no significant differences in plasma concentrations between the patient groups after a single dose. nih.gov At steady state (after 4 days of treatment), the maximal plasma concentrations of desethyl-trapidil occurred earlier and were slightly increased. nih.gov This indicates that the renal function status, within the range studied, did not substantially alter the disposition of this major metabolite. nih.gov These findings are crucial for understanding how the pharmacokinetic profile of this compound and its derivatives might change in different clinical scenarios.
The pharmacodynamic effects of this compound metabolites are also an important area of investigation. For instance, studies have shown that this compound itself can influence fatty acid metabolism in platelets, leading to an increase in arachidonic acid mobilization. nih.gov This action is linked to its ability to inhibit the formation of thromboxane (B8750289) B2, a potent platelet aggregator. nih.gov Understanding whether metabolites like desethyl-trapidil retain, modify, or lose these pharmacodynamic effects is essential for a complete picture of this compound's mechanism of action in vivo.
Table 3: Pharmacokinetic Parameters of this compound and Desethyl-trapidil (M1) in Patients with Varying Renal Function (Day 1)
| Parameter | Group A (Normal Renal Function) | Group B (Mild Impairment) | Group C (Severe Impairment) | Reference |
|---|---|---|---|---|
| This compound Cmax (µg/ml) | 5.99 ± 1.60 | 5.76 ± 1.46 | 5.63 ± 1.53 | nih.gov |
Data are presented as mean ± standard deviation.
Isotopically-Labelled this compound Derivatives for Research Applications
Isotopically-labelled compounds are invaluable tools in pharmaceutical research, particularly for studying the absorption, distribution, metabolism, and excretion (ADME) of a drug. The synthesis of isotopically-labelled this compound derivatives, specifically deuterated versions, has been developed for such research applications. google.com Deuterium (B1214612), a stable isotope of hydrogen, can be incorporated into a drug molecule to create a heavier version that can be distinguished from the non-labelled drug by mass spectrometry.
The strategic placement of deuterium atoms can also have a significant impact on the drug's metabolism. This is due to the kinetic isotope effect, where the breaking of a carbon-deuterium (C-D) bond is slower than the breaking of a carbon-hydrogen (C-H) bond. This can slow down the rate of metabolic processes that involve the cleavage of these bonds, potentially leading to improved pharmacokinetic profiles, such as a longer half-life. google.com
A synthetic scheme for preparing deuterated this compound derivatives has been described. google.com This process utilizes a deuterated diethylamine in the final step of the synthesis, reacting it with 5-methyl-7-chloro- google.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine to yield this compound with deuterium atoms on the ethyl groups of the diethylamino substituent. google.com By using appropriately deuterated starting materials, different isotopologues of this compound can be synthesized, with deuterium atoms at specific positions such as the methyl group or the diethylamino group. google.com
These labelled derivatives are crucial for in vivo studies to trace the metabolic fate of the drug and its metabolites. kuleuven.be They can help in identifying metabolic "soft spots" in the molecule, which are positions susceptible to metabolic modification. google.com This information is vital for guiding the design of new derivatives with enhanced metabolic stability and, consequently, improved pharmacodynamic and pharmacokinetic properties. nih.gov
Table 4: Examples of Isotopically-Labelled this compound Derivatives
| Isotopic Label | Position of Label | Potential Research Application | Reference |
|---|---|---|---|
| Deuterium (²H) | Diethylamino group | Pharmacokinetic studies, metabolic stability assessment | google.com |
| Deuterium (²H) | Methyl group | Pharmacokinetic studies, metabolic stability assessment | google.com |
| Carbon-14 (¹⁴C) | Triazolo-pyrimidine core | Mass balance and ADME studies |
Future Directions and Research Gaps
Elucidation of Further Molecular Targets and Signaling Pathways
Despite being recognized as a PDGF antagonist and phosphodiesterase inhibitor, the comprehensive spectrum of molecular targets and intricate signaling pathways influenced by trapidil is not yet fully understood. Research indicates that this compound inhibits cyclic adenosine (B11128) monophosphate (cAMP) phosphodiesterase enzymes, leading to increased cAMP levels, which in turn potentiates platelet inhibition and contributes to vasodilation. nih.govdrugbank.com The increase in cAMP can also activate protein kinase A (PKA), which may lead to increased depolarization and a positive inotropic effect in the heart by activating L-type calcium channels. nih.govdrugbank.com Furthermore, PKA can inactivate Raf-1, ultimately reducing mitogen-activated protein kinase (MAPK) activation and preventing mitogenesis induced by PDGF binding to its receptors. drugbank.compsu.eduahajournals.org
Beyond these established mechanisms, studies suggest additional pathways are involved. For instance, this compound has been shown to directly activate purified PKA holoenzyme in a cAMP-independent manner, contributing to its antimitogenic effects on smooth muscle cells. psu.edu It also appears to inhibit macrophage activation through the CD40 pathway and suppress matrix metalloproteinase-2. pcronline.com Recent research highlights the potential involvement of the GPX3/Nrf2 pathway in the protective effects of this compound against diabetic cardiomyopathy by inhibiting myocardial pyroptosis. frontiersin.orgresearchgate.net
Future research should aim to systematically identify and validate all relevant molecular targets of this compound using advanced techniques such as proteomic profiling and high-throughput screening. A deeper understanding of the downstream signaling cascades triggered or modulated by this compound will be crucial. This includes exploring its interactions with other growth factors, cytokines, and inflammatory mediators, as well as its effects on cellular processes like apoptosis, autophagy, and cellular senescence. Elucidating these pathways could reveal novel therapeutic opportunities and provide insights into the differential responses observed in various cell types and disease states.
Exploration of Novel Therapeutic Applications beyond Current Indications
This compound has historically been used for ischemic coronary heart, liver, and kidney disease, as well as for angina and hypertension. nih.govfrontiersin.org Its anti-platelet, vasodilatory, and anti-proliferative properties, particularly its antagonism of PDGF, suggest potential applications in a wider range of conditions characterized by abnormal cell proliferation, inflammation, and vascular remodeling.
Emerging research indicates promising effects in areas beyond its traditional uses. Studies have explored its inhibitory effect on malignant glial cell proliferation, suggesting a potential role in cancer therapy by interrupting autocrine growth stimulation. turkishneurosurgery.org.tr this compound has also shown potential in preventing parathyroid bone disease in animal models by antagonizing PDGF signaling, which is implicated in the detrimental skeletal effects of chronic hyperparathyroidism. oup.comnih.gov Its anti-inflammatory and antioxidant potential are also being increasingly recognized, hinting at new therapeutic horizons. frontiersin.org
Future research should rigorously investigate these nascent applications through preclinical studies and well-designed clinical trials. Potential areas of exploration include fibrotic disorders (e.g., pulmonary fibrosis, liver fibrosis), inflammatory conditions, and other proliferative diseases where PDGF and related pathways play a significant role. Repurposing this compound for novel indications could leverage its known pharmacological profile and potentially accelerate the drug development process. frontiersin.org
Development of Advanced this compound Derivatives with Enhanced Efficacy or Reduced Side Effects
While this compound has demonstrated therapeutic benefits, the development of novel derivatives could lead to compounds with improved pharmacokinetic profiles, enhanced target specificity, greater efficacy, or reduced potential for off-target effects. The triazolopyrimidine structure of this compound provides a scaffold for chemical modifications. nih.govresearchgate.net
Research into this compound derivatives has been mentioned in the context of influencing cyclic nucleotide content in human intima cells and as potential antibacterial and anticancer agents. google.comahajournals.org However, a comprehensive understanding of the structure-activity relationships of this compound and its analogs is still evolving.
Future research should focus on the rational design and synthesis of novel this compound derivatives. This would involve medicinal chemistry efforts to explore modifications to the core triazolopyrimidine structure and its substituents. High-throughput screening and in vitro/in vivo pharmacological testing of these derivatives will be essential to identify candidates with optimized properties for specific therapeutic applications. The goal is to develop compounds that retain or enhance the beneficial effects of this compound while minimizing any undesirable activities, potentially leading to more potent and safer therapeutic agents.
Long-Term Clinical Outcome Studies with Contemporary Methodologies
Many of the earlier clinical studies on this compound focused on its effects in the short-to-medium term, particularly in the context of preventing restenosis after percutaneous coronary intervention. While some studies suggested a reduction in restenosis rates, the results were not always consistent, particularly with the advent of coronary stenting. pcronline.comahajournals.orgsci-hub.se Some long-term studies in patients with coronary artery disease have indicated improved prognosis and reduced event rates with this compound. pcronline.com
There is a need for contemporary, large-scale, randomized controlled trials to evaluate the long-term clinical outcomes of this compound in its currently indicated uses and potential new applications. These studies should employ modern clinical trial methodologies, including robust patient stratification, standardized endpoints, and appropriate comparator groups. Utilizing advanced imaging techniques and biomarkers could provide deeper insights into the therapeutic effects of this compound and identify patient populations most likely to benefit. Such studies are essential to definitively establish the long-term efficacy and value of this compound in current clinical practice and to support its potential use in novel indications.
Investigation of this compound in Combination Therapies
Given its multiple mechanisms of action, including vasodilation, anti-platelet effects, and anti-proliferative activity, this compound could potentially offer synergistic or additive benefits when used in combination with other therapeutic agents. For instance, its anti-platelet effects might complement other anti-thrombotic regimens, while its anti-proliferative action could enhance the effectiveness of therapies for conditions involving excessive cell growth.
The potential for combination therapy has been acknowledged, particularly in the context of treating cognitive disorders, where this compound or its derivatives could be administered simultaneously or sequentially with antidepressants, antipsychotics, anxiolytics, or dopamine (B1211576) agonists. google.com Its unique mechanism of action, distinct from many other therapeutic agents, suggests that combinations could lead to enhanced effects. turkishneurosurgery.org.tr
Future research should systematically investigate the potential benefits and interactions of this compound in combination with other drugs relevant to its current and potential future indications. Preclinical studies could explore synergistic effects on molecular pathways and cellular responses. Clinical trials are needed to evaluate the efficacy and safety of this compound-based combination regimens in specific patient populations. Identifying effective combinations could lead to improved therapeutic outcomes and potentially allow for lower doses of individual agents, potentially reducing side effects.
Q & A
Q. How does genetic polymorphism influence interindividual variability in this compound’s metabolic clearance?
- Methodological Answer : Conduct genome-wide association studies (GWAS) on cohorts administered this compound. Focus on CYP450 isoforms (e.g., CYP2C19) and UGT1A polymorphisms. Use LC-MS/MS to quantify parent drug and metabolites (e.g., hydroxylated derivatives) in plasma .
Data Contradiction Analysis
- Key Conflict : notes this compound’s failure to reduce clinical events despite anti-restenosis efficacy.
- Resolution Strategy : Re-evaluate trial designs for underpowered endpoints (e.g., small sample sizes in [6]). Integrate biomarkers like PDGF-BB suppression efficacy to stratify responders vs. non-responders .
Tables for Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
